molecular formula C14H10ClN3O2 B12925383 2-Chloro-N-methyl-7-nitroacridin-9-amine CAS No. 56809-18-8

2-Chloro-N-methyl-7-nitroacridin-9-amine

Cat. No.: B12925383
CAS No.: 56809-18-8
M. Wt: 287.70 g/mol
InChI Key: GFKWGQBBXLUYMP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-7-nitroacridin-9-amine typically involves the nitration of N-methylacridin-9-amine followed by chlorination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position of the acridine ring. The subsequent chlorination is performed using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-7-nitroacridin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-methyl-7-nitroacridin-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-7-nitroacridin-9-amine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division. The compound’s nitro group also contributes to its biological activity by generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

    Amsacrine: Another acridine derivative used as an anticancer agent.

    DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Known for its anticancer properties.

    Triazoloacridone (C-1305): Investigated for its potential in cancer therapy.

Uniqueness

2-Chloro-N-methyl-7-nitroacridin-9-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and chloro groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and development .

Properties

CAS No.

56809-18-8

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

2-chloro-N-methyl-7-nitroacridin-9-amine

InChI

InChI=1S/C14H10ClN3O2/c1-16-14-10-6-8(15)2-4-12(10)17-13-5-3-9(18(19)20)7-11(13)14/h2-7H,1H3,(H,16,17)

InChI Key

GFKWGQBBXLUYMP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=C(C=CC2=NC3=C1C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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